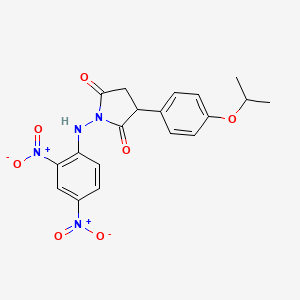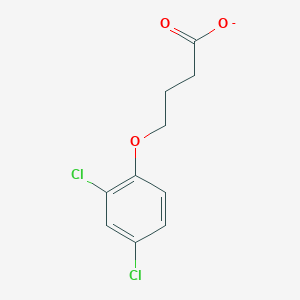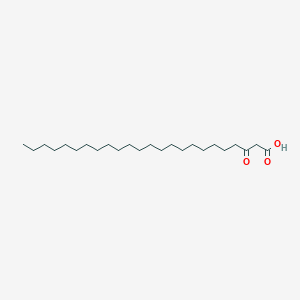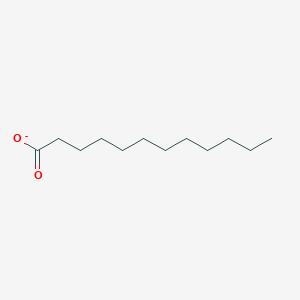
1-(2,4-Dinitroanilino)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dinitroanilino)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione is a member of pyrrolidines.
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry to develop treatments for various human diseases. Its popularity stems from its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage through a phenomenon known as “pseudorotation.” This review highlights the significance of bioactive molecules featuring the pyrrolidine ring, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The discussion covers the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds. The review is structured based on synthetic strategies used, either through ring construction from various precursors or functionalization of preformed pyrrolidine rings, such as proline derivatives, emphasizing the role of stereoisomers in the biological profile of drug candidates (Li Petri et al., 2021).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, including pyrrolidine-2,5-diones, are highlighted for their wide-ranging applications as high-quality pigments and in various electronic devices like field-effect transistors and solar cells. This review encapsulates four decades of progress in synthesizing these dyes and understanding their reactivity, providing a critical comparison of various synthesis methods. The relationship between structure and optical properties is meticulously reviewed, noting significant changes in optical properties with chromophore extension, such as strong bathochromic shifts and increased two-photon absorption cross-sections. The synthesis's straightforward nature, combined with stability and high fluorescence quantum yield, underscores the continued interest in diketopyrrolopyrroles for future applications (Grzybowski & Gryko, 2015).
Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones Synthesis via Hybrid Catalysts
This review delves into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the pyrano[2,3-d]pyrimidin-2-one and 2,4-dione structures. These scaffolds are pivotal in medicinal and pharmaceutical industries due to their extensive bioavailability and synthetic applications. The review covers synthetic pathways employing a variety of hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts to develop substituted derivatives through one-pot multicomponent reactions. The focus on hybrid catalyst applications aims to inspire further research in developing lead molecules utilizing these broad catalytic strategies (Parmar, Vala, & Patel, 2023).
Pyrrolidine-2,5-diones in Electronic Devices
The review explores π-conjugated organic donor–acceptor (D–A) type polymers, specifically highlighting the importance of diketopyrrolopyrrole (DPP)-based polymers and their analogs, such as isoDPP, BDP, and NDP. These polymers, due to their high-performance electron-deficient pigments, are potential candidates for electronic device applications. The synthesis, properties, and device performance of polymers containing these pigments are reviewed, suggesting that these polymers could outperform the DPP-based ones in electronic devices. The review aims to provide a theoretical framework for designing high-performance D–A type conjugated polymers (Deng et al., 2019).
properties
Molecular Formula |
C19H18N4O7 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-(2,4-dinitroanilino)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H18N4O7/c1-11(2)30-14-6-3-12(4-7-14)15-10-18(24)21(19(15)25)20-16-8-5-13(22(26)27)9-17(16)23(28)29/h3-9,11,15,20H,10H2,1-2H3 |
InChI Key |
MWQHYFBKDKJTSZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)




![N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)
![2-[1-(2-Hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B1226577.png)
![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)

![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)

![N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B1226588.png)
![N-(2-methoxyethyl)-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B1226590.png)
![4-[2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1226591.png)